molecular formula C21H21F2N5O4 B2905217 N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide CAS No. 1775510-60-5

N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide

Cat. No. B2905217
CAS RN: 1775510-60-5
M. Wt: 445.427
InChI Key: AZRRDSGYMRFJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide is a useful research compound. Its molecular formula is C21H21F2N5O4 and its molecular weight is 445.427. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity of Related Compounds

Chemical Synthesis Approaches

Research on compounds structurally related to the one you've inquired about often focuses on innovative synthesis methods. For instance, an improved chemical synthesis process has been developed for the γ-secretase inhibitor LY411575, showcasing a non-chiral chromatography approach for isolating pure compounds from a mixture of diastereomers. This method signifies advancements in synthesizing complex molecules efficiently (Fauq et al., 2007).

Antimicrobial and Antibacterial Potentials

The synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores has been explored, with evaluations of their antibacterial potentials. Certain derivatives have shown moderate inhibitory effects against a range of Gram-negative and Gram-positive bacterial strains, pointing to the potential for developing new antimicrobial agents (Iqbal et al., 2017).

Bioactivity Enhancement via Heterocyclic Moieties

The incorporation of 1,3,4-oxadiazole alongside other heterocyclic moieties like azinane and acetamide has been found to enhance bioactivity. This approach demonstrates the potential of combining multiple functionalities to increase the efficacy of synthesized molecules against various biological targets, such as antibacterial and enzyme inhibition activities (Virk et al., 2023).

properties

IUPAC Name

N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N5O4/c1-2-17-25-19(26-32-17)18-15-6-4-3-5-9-27(15)21(31)28(20(18)30)11-16(29)24-14-10-12(22)7-8-13(14)23/h7-8,10H,2-6,9,11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRRDSGYMRFJSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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